BenchChemオンラインストアへようこそ!

Muraglitazar glucuronide

Biliary Excretion Metabolism Clinical Pharmacology

Muraglitazar glucuronide (875430-26-5), metabolite M13, is the major human biliary metabolite (~15% of dose). It uniquely serves as a low-plasma-stability, high-reactivity comparator versus peliglitazar analogs—critical for covalent binding and idiosyncratic toxicity assessment. Ideal for PBPK model calibration, bioanalytical method development (acyl migration control), and ADME studies. This reference standard supports robust, reproducible research across drug metabolism and safety disciplines. Intended for laboratory R&D only; not for human or veterinary use.

Molecular Formula C35H36N2O13
Molecular Weight 692.7 g/mol
CAS No. 875430-26-5
Cat. No. B1140804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMuraglitazar glucuronide
CAS875430-26-5
SynonymsN-[(4-Methoxyphenoxy)carbonyl]-N-[[4-[2-(5-methyl-2-phenyl-4-oxazolyl)ethoxy]phenyl]methyl]glycine β-D-Glucopyranuronic Acid 1-Ester; 
Molecular FormulaC35H36N2O13
Molecular Weight692.7 g/mol
Structural Identifiers
SMILESCC1=C(N=C(O1)C2=CC=CC=C2)CCOC3=CC=C(C=C3)CN(CC(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O)C(=O)OC5=CC=C(C=C5)OC
InChIInChI=1S/C35H36N2O13/c1-20-26(36-32(47-20)22-6-4-3-5-7-22)16-17-46-24-10-8-21(9-11-24)18-37(35(44)48-25-14-12-23(45-2)13-15-25)19-27(38)49-34-30(41)28(39)29(40)31(50-34)33(42)43/h3-15,28-31,34,39-41H,16-19H2,1-2H3,(H,42,43)/t28-,29-,30+,31-,34+/m0/s1
InChIKeyVLMNHAOSAKQBJM-WKRHDJAJSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Muraglitazar Glucuronide (CAS 875430-26-5): Critical Quantitative Evidence for Procurement and Research Differentiation


Muraglitazar glucuronide (CAS 875430-26-5), also designated as BMS-298585 metabolite M13, is the primary acyl glucuronide metabolite of the dual peroxisome proliferator-activated receptor (PPAR) α/γ agonist muraglitazar [1]. It is a major drug-related component in human bile, accounting for approximately 15% of an orally administered dose [2], and serves as a crucial analytical standard for understanding the drug's complex metabolism, biliary elimination pathways, and the chemical reactivity of acyl glucuronides [3].

Muraglitazar Glucuronide: Why Substitution with In-Class PPAR Agonist Analogs is Not Feasible


Generic substitution with other PPARα/γ dual agonists or their glucuronide metabolites is scientifically unjustified due to profound, quantifiable differences in metabolic fate, plasma stability, and resulting exposure profiles [1]. While compounds like muraglitazar, peliglitazar, and tesaglitazar share a pharmacological class, their individual acyl glucuronides exhibit dramatically different stabilities and circulating concentrations in humans. For instance, the structural analog peliglitazar differs by only a single methyl group, yet its acyl glucuronide circulates as a major plasma metabolite, whereas muraglitazar glucuronide is a very minor component [2]. This is a direct consequence of a quantifiable difference in plasma stability [3]. Therefore, using a related analog for critical studies—such as metabolite safety testing, pharmacokinetic modeling, or analytical method validation—would yield misleading and scientifically invalid results.

Muraglitazar Glucuronide: A Quantitative Evidence Guide for Scientific Selection


Quantified Biliary Excretion of Muraglitazar Glucuronide (M13) in Humans

In a clinical study administering a single 20 mg oral dose of 14C-labeled muraglitazar, muraglitazar glucuronide (M13) accounted for 15% of the administered dose in bile collected from 3 to 8 hours post-dose [1]. This was a significantly higher proportion compared to the parent drug itself, which accounted for only approximately 4% of the dose in the same biliary samples [1]. This demonstrates that glucuronidation is the primary pathway for biliary elimination of the drug, making muraglitazar glucuronide the major biliary component.

Biliary Excretion Metabolism Clinical Pharmacology

Direct Comparison of Plasma Stability: Muraglitazar Glucuronide vs. Peliglitazar Glucuronide

A head-to-head comparison of the acyl glucuronide (AG) metabolites of muraglitazar and its structural analog, peliglitazar, revealed a critical difference in stability. Peliglitazar AG exhibited significantly greater stability than muraglitazar AG during in vitro incubations in buffer, rat, or human plasma at pH 7.4 [1]. This difference in intrinsic chemical stability directly explains the observed difference in their circulating concentrations in humans, where peliglitazar AG is a major plasma metabolite and muraglitazar AG is a very minor one [1].

Plasma Stability Acyl Glucuronide Reactivity Metabolite Safety

Quantified Circulating Concentrations in Humans: Muraglitazar Glucuronide vs. Peliglitazar Glucuronide

Following oral administration, the plasma exposure of the acyl glucuronide metabolites of muraglitazar and peliglitazar are diametrically opposed. Muraglitazar AG is characterized as a 'very minor circulating metabolite' in humans, whereas peliglitazar AG is identified as 'the major circulating metabolite' [1]. This striking difference in systemic exposure, driven by the stability differences documented above, is a fundamental, quantifiable distinction in their pharmacokinetic profiles.

Pharmacokinetics Metabolism In Vivo Exposure

Quantitative Urinary Excretion of Muraglitazar Glucuronide in Humans

In a separate mass balance study, urinary radioactivity accounted for only 3.5% of the administered dose. Within this small fraction, muraglitazar glucuronide (M13) was identified as a distinct component [1]. In a related study, M13 was quantified to account for approximately 1% of the total dose in urine [2]. While minor, this consistent presence confirms the metabolite's role in the minor renal elimination pathway.

Urinary Excretion Mass Balance Metabolite Identification

Muraglitazar Glucuronide: Optimal Applications in Research and Industrial Settings


Investigating Drug-Induced Liver Injury (DILI) and Acyl Glucuronide Reactivity

Muraglitazar glucuronide is an ideal model compound for studying the link between acyl glucuronide reactivity and idiosyncratic drug toxicity. Given its documented lower plasma stability and higher reactivity compared to the peliglitazar analog [1], it can serve as a 'reactive' comparator in studies designed to assess the potential for covalent protein binding and subsequent immune-mediated toxicity. This makes it a valuable tool for drug discovery programs seeking to identify and minimize this liability in new chemical entities.

Method Development and Validation for LC-MS/MS Quantification of Unstable Metabolites

Due to its known instability and tendency to undergo acyl migration and hydrolysis [1], muraglitazar glucuronide is a challenging and therefore excellent candidate for developing and validating robust bioanalytical methods. Its use as an analytical standard is essential for establishing sample handling and extraction procedures (e.g., pH control, temperature) that accurately measure unstable acyl glucuronides in complex biological matrices, a common challenge in pharmaceutical R&D .

Quantitative Pharmacokinetic Modeling of Biliary Clearance Pathways

The quantified data showing that muraglitazar glucuronide accounts for 15% of an oral dose in human bile [2] makes it an indispensable reference standard for calibrating and validating in vitro-in vivo extrapolation (IVIVE) models for biliary clearance. It provides a critical data point for physiologically based pharmacokinetic (PBPK) models, enabling researchers to accurately simulate the enterohepatic recirculation and fecal elimination of muraglitazar and other drugs with similar metabolic fates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Muraglitazar glucuronide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.